The Core of Innovation: A Technical Guide to 2-Amino-4-(trifluoromethyl)pyrimidine
The Core of Innovation: A Technical Guide to 2-Amino-4-(trifluoromethyl)pyrimidine
CAS Number: 16075-42-6
This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of 2-Amino-4-(trifluoromethyl)pyrimidine, a key building block in modern medicinal chemistry, with a particular focus on its role in the development of targeted cancer therapies.
Physicochemical Properties and Data
2-Amino-4-(trifluoromethyl)pyrimidine is a fluorinated pyrimidine derivative that has garnered significant interest in the pharmaceutical industry. The trifluoromethyl group enhances its metabolic stability and potency in various applications.
| Property | Value |
| CAS Number | 16075-42-6[1] |
| Molecular Formula | C₅H₄F₃N₃ |
| Molecular Weight | 163.10 g/mol |
| Appearance | White to off-white crystalline powder |
| Purity | Typically ≥97% |
Synthesis and Experimental Protocols
The synthesis of 2-Amino-4-(trifluoromethyl)pyrimidine is a critical process for its application in research and development. While specific process details can be proprietary, a general synthetic approach involves the reaction of a suitable pyrimidine precursor with a source of ammonia. A representative protocol, adapted from the synthesis of the analogous 2-Amino-4-(trifluoromethyl)pyridine, is provided below.
Representative Synthesis of a 2-Amino-4-(trifluoromethyl)heterocycle
This protocol describes a two-step, one-pot reaction starting from a di-halogenated precursor, which is a common strategy for introducing an amino group onto a heterocyclic ring.
Materials:
-
2,6-Dichloro-4-(trifluoromethyl)pyrimidine
-
Ammonia (28% in water)
-
Tetrahydrofuran (THF)
-
Palladium on carbon (5% Pd/C)
-
Hydrogen gas
-
Celite
Procedure:
-
In a high-pressure autoclave, combine 2,6-dichloro-4-(trifluoromethyl)pyrimidine (1.0 eq), 28% aqueous ammonia (9.6 eq), and THF.
-
Heat the mixture to 150°C with stirring for approximately 6 hours.
-
Cool the autoclave to 30-40°C.
-
To the resulting mixture, add 5% Palladium on carbon (0.0017 eq).
-
Pressurize the autoclave with hydrogen gas to 2.0 MPa.
-
Heat the mixture to 100°C with stirring and continue the reaction for about 3 hours.
-
After cooling the reactor to 30-40°C, filter the reaction mixture through Celite.
-
The filtrate is then concentrated under reduced pressure and purified by a suitable method, such as column chromatography, to yield the final product.
Note: This is a generalized protocol and may require optimization for specific substrates and scales.
Applications in Drug Discovery: A Focus on Werner Helicase (WRN) Inhibition
Derivatives of 2-Amino-4-(trifluoromethyl)pyrimidine have emerged as potent inhibitors of Werner helicase (WRN), a key enzyme in DNA repair.[2] This makes them promising candidates for the development of targeted therapies for cancers with microsatellite instability (MSI).
Biological Activity of 2-Amino-4-(trifluoromethyl)pyrimidine Derivatives
Recent studies have demonstrated the significant anti-proliferative activity of novel 2-Amino-4-(trifluoromethyl)pyrimidine derivatives against various cancer cell lines. The data below summarizes the in vitro efficacy of a lead compound from one such study.
| Compound | Cell Line | MSI Status | IC₅₀ (µM) |
| Derivative 11g | HCT116 | High | 1.52[2] |
| LNCaP | High | 1.72[2] | |
| SW620 | Stable | 4.24[2] | |
| PC3 | Stable | 2.78[2] |
These results highlight the selectivity of the compound for MSI-high cancer cells. Further experiments have shown that these derivatives induce apoptosis and cause cell cycle arrest at the G2/M phase in MSI-H cell lines.[2]
Signaling Pathway and Mechanism of Action
Werner helicase plays a crucial role in maintaining genomic stability, particularly in the repair of DNA double-strand breaks and the resolution of complex DNA structures that can arise during replication. In cancers with microsatellite instability, the DNA mismatch repair (MMR) system is deficient, leading to an accumulation of mutations and a higher reliance on alternative repair pathways, including the one involving WRN. Inhibition of WRN in these cells leads to a synthetic lethal effect, where the combination of MMR deficiency and WRN inhibition is catastrophic for the cancer cell, leading to cell death.
The following diagram illustrates the proposed mechanism of action for 2-Amino-4-(trifluoromethyl)pyrimidine-based WRN inhibitors in MSI-H cancer cells.
Caption: Mechanism of WRN inhibitors in MSI-H cancer cells.
Experimental Workflow for Evaluating WRN Inhibitors
The development of novel WRN inhibitors requires a robust experimental workflow to assess their efficacy and mechanism of action. The following diagram outlines a typical workflow.
Caption: Experimental workflow for WRN inhibitor evaluation.
